3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, including a chloro, fluoro, hydroxy, and methylthio group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the hydroxy and methylthio groups: This step involves the reaction of the intermediate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield a sulfoxide or sulfone, while substitution of the chloro group could yield a variety of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions due to its sulfonamide group.
Medicine: Potential use as an antibiotic or antifungal agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(ethylthio)butyl)benzenesulfonamide
Uniqueness
The unique combination of functional groups in 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide, particularly the presence of both chloro and fluoro substituents on the benzene ring, distinguishes it from similar compounds. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO3S2/c1-12(16,5-6-19-2)8-15-20(17,18)9-3-4-11(14)10(13)7-9/h3-4,7,15-16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLJZGFLNXFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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